4-methylidenecyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylidenecyclohexan-1-ol is an organic compound. It belongs to the class of organic compounds known as menthane monoterpenoids . It is found in Pinus pumila .

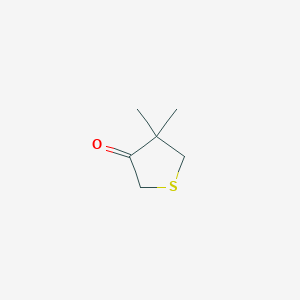

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the types of bonds between them. The molecule likely has a cyclohexane ring structure with a methylidene (CH2) group and a hydroxyl (OH) group attached .

Aplicaciones Científicas De Investigación

4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research. It is used in the synthesis of drugs, dyes, fragrances, and other compounds. It is also used in the production of fluorescent probes for use in molecular biology, as well as in the synthesis of polymers for use in medical and industrial applications. This compound is also used in the synthesis of peptides and amino acids, which are used in the development of new drugs and treatments.

Mecanismo De Acción

4-methylidenecyclohexan-1-ol acts as an intermediate in the synthesis of a variety of compounds. It is used in the synthesis of drugs, dyes, fragrances, and other compounds. It is also used in the production of fluorescent probes for use in molecular biology, as well as in the synthesis of polymers for use in medical and industrial applications. This compound is also used in the synthesis of peptides and amino acids, which are used in the development of new drugs and treatments.

Biochemical and Physiological Effects

This compound has a wide range of biochemical and physiological effects. It is an important intermediate in the synthesis of a variety of compounds and is used in the production of pharmaceuticals, cosmetics, and other products. This compound has been shown to act as an inhibitor of enzymes, and it has also been shown to act as an antioxidant and to exert anti-inflammatory effects. In addition, this compound has been shown to act as a modulator of the immune system, and it has been shown to have anti-tumor effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-methylidenecyclohexan-1-ol in laboratory experiments include its low cost and its availability in a variety of forms. It is also easy to synthesize, and it is relatively stable. The disadvantages of using this compound in laboratory experiments include its potential for toxicity, as well as its potential to interact with other compounds. In addition, this compound is not soluble in water, which can limit its use in certain experiments.

Direcciones Futuras

The potential future directions for the use of 4-methylidenecyclohexan-1-ol in scientific research include its use in the development of new drugs, dyes, and fragrances, as well as its use in the development of new polymers and peptides. In addition, this compound could be used in the synthesis of new fluorescent probes for use in molecular biology, and it could be used in the development of new treatments for cancer and other diseases. Finally, this compound could be used in the development of new cosmetics and products for personal care.

Métodos De Síntesis

4-methylidenecyclohexan-1-ol can be synthesized via a variety of methods, including the use of Grignard reagents, the Wittig reaction, and the Horner–Wadsworth–Emmons reaction. The Grignard reagent is the most commonly used method for synthesizing this compound, as it is a simple and cost-effective method. The Wittig reaction is also used to synthesize this compound, but it is more expensive and time-consuming than the Grignard reagent. The Horner–Wadsworth–Emmons reaction is used for synthesizing this compound from aldehydes and ketones, but it is more complex than the other methods and requires more specialized equipment and expertise.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-methylidenecyclohexan-1-ol can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product. The key steps in this synthesis pathway include the formation of a cyclohexene ring, the introduction of a methylidene group, and the addition of a hydroxyl group to the cyclohexene ring.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of cyclohexanone to cyclohexene", "React cyclohexanone with bromine and sodium hydroxide to form trans-1,2-dibromocyclohexane", "React trans-1,2-dibromocyclohexane with sodium borohydride in methanol to form trans-1,2-dimethoxycyclohexane", "React trans-1,2-dimethoxycyclohexane with hydrochloric acid to form trans-1,2-dichlorocyclohexane", "React trans-1,2-dichlorocyclohexane with sodium hydroxide to form cyclohexene", "Step 2: Introduction of a methylidene group", "React cyclohexene with methylmagnesium bromide to form 4-methylcyclohexene", "React 4-methylcyclohexene with acetic acid to form 4-methylidenecyclohexene", "Step 3: Addition of a hydroxyl group", "React 4-methylidenecyclohexene with water and acetic acid to form 4-methylidenecyclohexan-1-ol", "Purify the product by extraction with diethyl ether and drying over anhydrous sodium sulfate" ] } | |

Número CAS |

22428-85-9 |

Fórmula molecular |

C7H12O |

Peso molecular |

112.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.